molecular formula C12H22O3 B12929068 (2E)-12-hydroxydodec-2-enoic acid

(2E)-12-hydroxydodec-2-enoic acid

Cat. No.: B12929068
M. Wt: 214.30 g/mol
InChI Key: RILFOORPZLBCJK-CSKARUKUSA-N
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Description

(2E)-12-hydroxydodec-2-enoic acid is an unsaturated fatty acid with a hydroxyl group at the 12th carbon and a double bond between the 2nd and 3rd carbons in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-12-hydroxydodec-2-enoic acid typically involves the use of starting materials such as dodecanoic acid. One common method includes the oxidation of dodecanoic acid to introduce the hydroxyl group at the 12th carbon, followed by a dehydration reaction to form the double bond at the 2nd position. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide and dehydrating agents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-12-hydroxydodec-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The double bond can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of 12-oxododec-2-enoic acid.

    Reduction: Formation of 12-hydroxydodecanoic acid.

    Substitution: Formation of 12-chlorododec-2-enoic acid.

Scientific Research Applications

(2E)-12-hydroxydodec-2-enoic acid has been studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism by which (2E)-12-hydroxydodec-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The hydroxyl group and the double bond play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    (2E)-10-hydroxydec-2-enoic acid: Another unsaturated fatty acid with similar structural features but a shorter carbon chain.

    12-hydroxydodecanoic acid: A saturated fatty acid with a hydroxyl group at the 12th carbon but no double bond.

Uniqueness

(2E)-12-hydroxydodec-2-enoic acid is unique due to its specific combination of a hydroxyl group and a double bond, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(E)-12-hydroxydodec-2-enoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+

InChI Key

RILFOORPZLBCJK-CSKARUKUSA-N

Isomeric SMILES

C(CCCC/C=C/C(=O)O)CCCCO

Canonical SMILES

C(CCCCC=CC(=O)O)CCCCO

Origin of Product

United States

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